2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium is a complex organic compound characterized by its unique structural features and notable chemical properties. This compound falls under the category of Schiff bases, which are typically synthesized through the condensation of amines with aldehydes or ketones. Schiff bases are recognized for their versatility and are widely utilized in various fields, including organic chemistry, biochemistry, and medicinal chemistry. The presence of oxovanadium in the compound suggests potential applications in coordination chemistry and catalysis.
The synthesis of 2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium typically involves a multi-step process:
The molecular structure of 2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium can be represented as follows:
The compound's structural data can be summarized as:
Property | Value |
---|---|
CAS Number | 26907-82-4 |
InChI | InChI=1S/C26H20N2O2S2/c29 |
InChI Key | OUHYXWHJDDKIAZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C=NC2=CC=CC=C2SSC3=CC=CC=C3N=CC4=CC=CC=C4O)O |
The compound undergoes various chemical reactions that are important for its functionality:
These reactions are generally facilitated by specific conditions such as temperature control and pH adjustments, which can affect the reactivity and selectivity of the compound.
The mechanism of action for 2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium primarily involves its ability to chelate metal ions and interact with biological molecules:
The physical properties of the compound include:
Key chemical properties include:
The compound has several notable applications across various scientific domains:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7